molecular formula C7H13NO2 B13470459 6-(Methoxymethyl)piperidin-2-one

6-(Methoxymethyl)piperidin-2-one

Cat. No.: B13470459
M. Wt: 143.18 g/mol
InChI Key: IJBYJEBSPCWXBA-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)piperidin-2-one is a six-membered lactam (piperidin-2-one) substituted with a methoxymethyl group at the 6-position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological activity, solubility, and metabolic stability. The methoxymethyl group introduces both hydrophilicity and conformational flexibility, making it a key functional group in drug design for targets such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

Properties

IUPAC Name

6-(methoxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-5-6-3-2-4-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYJEBSPCWXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 6-(Methoxymethyl)piperidin-2-ol.

    Substitution: Various substituted piperidinones depending on the reagents used.

Scientific Research Applications

6-(Methoxymethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The piperidinone ring structure allows for binding to active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

6-(4-Methoxyphenyl)piperidin-2-one
  • Substituent : 4-Methoxyphenyl at the 6-position.
  • Molecular Weight : 205.25 g/mol .
  • Key Differences: The methoxyphenyl group introduces aromaticity, enhancing π-π stacking interactions with biological targets compared to the aliphatic methoxymethyl group in 6-(Methoxymethyl)piperidin-2-one.
(6S)-6-[1-(Methoxymethyl)indol-3-yl]piperidin-2-one
  • Substituent : Methoxymethyl-indole at the 6-position.
  • Key Differences : The indole moiety adds a heteroaromatic system, enabling interactions with serotonin receptors or other indole-binding targets. The methoxymethyl group on indole may enhance metabolic stability compared to unsubstituted indoles .
1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one
  • Substituent: Triazine-linked phenolic group at the 3-position.
  • The absence of a methoxymethyl group reduces conformational flexibility compared to this compound .
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine
  • Structure : Pyrimidine core with methoxymethyl and piperidine substituents.
  • Key Differences : The pyrimidine ring replaces the lactam, altering electronic properties and binding modes. The methoxymethyl group here may enhance solubility in polar solvents compared to phenyl-substituted analogues .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility Key References
This compound 6-(methoxymethyl) ~183.2 0.8 Moderate
6-(4-Methoxyphenyl)piperidin-2-one 6-(4-methoxyphenyl) 205.25 1.5 Low
(6S)-6-[1-(Methoxymethyl)indol-3-yl]piperidin-2-one 6-(methoxymethyl-indole) ~298.3 2.2 Low
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Pyrimidine core with methoxymethyl ~325.4 2.8 Very Low

Biological Activity

6-(Methoxymethyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a piperidine core with a methoxymethyl substituent at the 6-position. Its structure can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

This compound exhibits properties that facilitate interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The methoxymethyl group enhances binding affinity and selectivity, which is crucial for its pharmacological effects. For instance, studies indicate that it may act as an inhibitor of serine proteases, which are vital in various physiological processes including inflammation and cell signaling .

1. Antiviral Activity

Recent research has highlighted the potential of this compound in antiviral applications, particularly against SARS-CoV-2. It has been shown to inhibit key proteases involved in viral entry and replication, thereby reducing viral load in infected cells .

2. Antibacterial Activity

The compound also demonstrates antibacterial properties. In vitro studies have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these pathogens range from <0.03125 to 4 μg/mL, indicating potent antibacterial activity .

3. Inhibition of Histone Acetyltransferase

Another area of interest is its role as an inhibitor of histone acetyltransferase (HAT), particularly the p300 enzyme. This inhibition can affect gene transcription and has implications for cancer therapy. The compound has shown an IC50 value of approximately 8.6 μM, suggesting moderate inhibitory activity .

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested for its ability to inhibit SARS-CoV-2 proteases in vitro. Results indicated a significant reduction in viral replication rates, supporting its potential use as an antiviral agent .

Case Study 2: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial efficacy of the compound against various Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness against resistant strains, with further studies planned to explore its mechanism of action in bacterial inhibition .

Research Findings Summary Table

Activity Target IC50/MIC Reference
AntiviralSARS-CoV-2 proteasesNot specified
AntibacterialStaphylococcus aureus<0.03125 μg/mL
AntibacterialKlebsiella pneumoniae1–4 μg/mL
Histone Acetyltransferasep300 HAT8.6 μM

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